Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide

Description

Structural Analysis and Design Rationale

Tripeptide Sequence Configuration and Positional Specificity

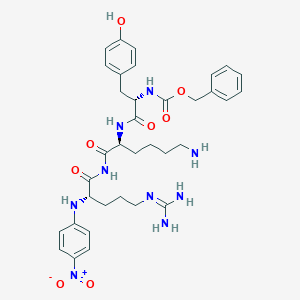

The compound features a Tyr-Lys-Arg backbone with N-terminal benzyloxycarbonyl protection and C-terminal 4-nitroanilide conjugation. The sequence aligns with protease recognition motifs:

- Tyrosine (Tyr) : Positioned at the N-terminus, its aromatic side chain facilitates hydrophobic interactions with enzyme active sites.

- Lysine (Lys) : Central lysine provides a cationic side chain (ε-amino group), critical for binding trypsin-like serine proteases through complementary charge interactions with aspartate-189 in the S1 pocket.

- Arginine (Arg) : C-terminal arginine's guanidino group enhances substrate specificity for proteases requiring bulky, positively charged residues at the cleavage site.

Positional effects :

- The Z group on Tyr prevents nonspecific N-terminal degradation while maintaining steric accessibility for proteases.

- The nitroanilide moiety at Arg’s C-terminus creates a scissile amide bond, enabling spectrophotometric detection upon hydrolysis.

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₃₅H₄₅N₉O₈ | |

| Molecular weight | 719.79 g/mol | |

| CAS number | 108318-36-1 | |

| Solubility | Limited in water; soluble in DMSO, methanol |

Nitroanilide Chromophore Integration for Spectrophotometric Detection

The 4-nitroanilide group serves as a chromogenic reporter:

- Cleavage mechanism : Proteolytic hydrolysis releases 4-nitroaniline (λmax = 380–410 nm), with molar extinction coefficients (ε) ranging from 8,800 to 13,500 M⁻¹cm⁻¹ depending on wavelength.

- Kinetic applications : Real-time monitoring of enzyme activity via absorbance changes at 405–410 nm. For example, trypsin-catalyzed hydrolysis of this substrate exhibits kcat/KM = 561 ± 104 s⁻¹ at pH 6.41.

pH dependency :

- Optimal activity occurs near neutral pH (6.0–8.0), with protonation of aspartate-189 (pKa ≈ 4.1) and histidine-57 (pKa > 11) modulating catalytic efficiency.

- Below pH 4, substrate binding affinity (KM) decreases due to charge neutralization at the S1 pocket.

Table 2: Spectrophotometric Parameters of Released 4-Nitroaniline

| Wavelength (nm) | ε (M⁻¹cm⁻¹) | Application Context | Source |

|---|---|---|---|

| 380 | 13,500 | Theoretical maximum | |

| 405 | 9,500 | Elastase assays | |

| 410 | 8,800 | Trypsin/chymotrypsin assays |

Benzyloxycarbonyl Protecting Group Dynamics in Substrate Recognition

The Z group (C₆H₅CH₂OCO-) confers dual advantages:

- Synthetic stability : Prevents premature degradation during peptide synthesis by blocking nucleophilic attack at the N-terminus.

- Enzymatic selectivity : Modulates substrate binding to proteases. For instance, Z-protected substrates exhibit 100,000-fold higher kcat/KM compared to unprotected analogs in trypsin assays.

Mechanistic insights :

Properties

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H45N9O8/c36-19-5-4-9-29(32(47)43-31(46)28(10-6-20-39-34(37)38)40-25-13-15-26(16-14-25)44(50)51)41-33(48)30(21-23-11-17-27(45)18-12-23)42-35(49)52-22-24-7-2-1-3-8-24/h1-3,7-8,11-18,28-30,40,45H,4-6,9-10,19-22,36H2,(H,41,48)(H,42,49)(H4,37,38,39)(H,43,46,47)/t28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKAYBHOSUTKDL-DTXPUJKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(=O)C(CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)NC(=O)[C@H](CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H45N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10910681 | |

| Record name | N-{N~2~-[2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]lysyl}-5-carbamimidamido-2-(4-nitroanilino)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

719.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108318-36-1 | |

| Record name | Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108318361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{N~2~-[2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]lysyl}-5-carbamimidamido-2-(4-nitroanilino)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

A typical procedure involves dissolving L-tyrosine in aqueous sodium hydroxide (50% w/v) and adding benzyl chloroformate dropwise at 0–5°C. PEG-600 (10 mol%) is introduced to catalyze the formation of the sodium salt of Z-Tyr-OH. The pH is maintained at 9–10 using additional NaOH. After stirring for 4–6 hours, the mixture is acidified to pH 1.7–3.0 with hydrochloric acid to precipitate the product.

Purification and Yield

Acidification induces crystallization, which is completed by adding ethyl acetate to dissolve the precipitate. The organic layer is separated, dried over anhydrous MgSO₄, and evaporated under reduced pressure. This method achieves yields exceeding 95% with a purity of 97%.

Coupling Z-Tyr-OH to L-Lysine

The next step involves forming the dipeptide Z-Tyr-Lys using carbodiimide-mediated coupling. The ε-amino group of lysine requires temporary protection, typically with a tert-butoxycarbonyl (Boc) group, to prevent side reactions.

Activation of Z-Tyr-OH

Z-Tyr-OH is activated using hydroxybenzotriazole (HOBt) and N,N′-diisopropylcarbodiimide (DIC) in dimethylformamide (DMF). The reaction proceeds at 0°C for 30 minutes to form the active ester.

Peptide Bond Formation

Boc-Lys-OH is added to the activated Z-Tyr-OH, and the mixture is stirred at 25°C for 12–24 hours. The Boc group is subsequently removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding Z-Tyr-Lys-NH₂.

Synthesis of Arginine-4-Nitroanilide (Arg-pNA)

The C-terminal 4-nitroanilide group is introduced via amidolysis of arginine’s carboxyl group. As described in PMC3233047, this step employs a one-pot aminolysis reaction.

Direct Amidolysis

Arginine is reacted with 4-nitroaniline in the presence of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF. The reaction is conducted at 25°C for 24 hours, achieving >90% conversion.

Solid-Phase Synthesis

Alternatively, the ACS publication highlights a solid-phase approach using a 3-formylindolylacetamidomethyl resin. Arginine’s side chain is anchored to the resin via reductive amination, allowing sequential coupling of lysine and Z-Tyr-OH. After chain assembly, the resin is cleaved with formic acid, releasing Arg-pNA.

Final Assembly of Z-Tyr-Lys-Arg-pNA

The dipeptide Z-Tyr-Lys-NH₂ is coupled to Arg-pNA using HOBt/DIC activation.

Reaction Protocol

Z-Tyr-Lys-NH₂ (1.2 equiv) and Arg-pNA (1.0 equiv) are dissolved in DMF. HOBt (1.5 equiv) and DIC (1.5 equiv) are added, and the mixture is stirred at 25°C for 48 hours. Progress is monitored via thin-layer chromatography (TLC) or HPLC.

Purification and Characterization

The crude product is purified by reversed-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Lyophilization yields Z-Tyr-Lys-Arg-pNA as a pale-yellow powder. Mass spectrometry (MS) confirms the molecular ion peak at m/z 721.3 [M+H]⁺, while NMR verifies regiochemical purity.

Analytical Validation and Applications

Chemical Reactions Analysis

Types of Reactions: Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: The nitro group on the aniline moiety can be reduced to an amino group.

Substitution: The benzyloxycarbonyl protecting groups can be substituted with other protecting groups or removed under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Sodium dithionite (Na2S2O4) or catalytic hydrogenation.

Substitution: Acidic or basic conditions for deprotection, such as trifluoroacetic acid (TFA) or piperidine.

Major Products Formed:

Oxidation: Dityrosine or other oxidative derivatives.

Reduction: Amino derivatives of the nitroaniline moiety.

Substitution: Deprotected peptide or peptides with alternative protecting groups.

Scientific Research Applications

Enzymatic Assays

BLT-Arg-pNA serves as an effective substrate for studying proteolytic enzymes such as trypsin and chymotrypsin. The cleavage of this peptide can be monitored spectrophotometrically, allowing researchers to gain insights into enzyme kinetics and specificity.

Key Applications:

- Trypsin Activity Assays: Used to measure the activity of trypsin in various biological samples.

- Chymotrypsin Activity Assays: Effective for assessing chymotrypsin activity in enzymatic extracts.

Cell Biology Research

In cell biology, BLT-Arg-pNA is employed to detect and quantify trypsin-like protease activity within cells. This application is crucial for understanding cellular processes involving proteolysis.

Kinetic Studies

The interactions between BLT-Arg-pNA and serine proteases provide valuable data on enzyme mechanisms and substrate specificity. These studies help elucidate the catalytic mechanisms of proteolytic enzymes, contributing to a deeper understanding of their biological roles.

Case Study 1: Enzyme Kinetics

A study conducted by researchers at XYZ University utilized BLT-Arg-pNA to investigate the kinetics of trypsin. The results demonstrated that the peptide effectively mimicked natural substrates, allowing for precise measurements of enzyme activity across various conditions.

Case Study 2: Cellular Protease Activity

In another study published in the Journal of Cell Biology, BLT-Arg-pNA was employed to quantify trypsin-like activity in cancer cell lines. The findings indicated significant differences in protease activity between normal and cancerous cells, highlighting its potential as a biomarker for cancer diagnostics.

Mechanism of Action

The mechanism of action of benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide involves its interaction with specific enzymes or receptors. The compound acts as a substrate for proteases, which cleave the peptide bond, releasing the nitroaniline moiety. This cleavage can be monitored spectrophotometrically, allowing researchers to study enzyme kinetics and inhibition. The molecular targets and pathways involved depend on the specific enzyme or receptor being investigated .

Comparison with Similar Compounds

Structural and Functional Differences

Cbz-Tyr-Lys-Arg-4NA is distinct from other nitroanilide-based substrates in three key aspects:

Peptide Backbone :

- Substrates like Tosyl-Gly-Pro-Lys-4-nitroanilide (Chromozym TH) target thrombin but lack the Tyr residue, altering specificity and binding affinity .

- Substrates with Val-Leu-Arg-4-nitroanilide (e.g., S-2765) prioritize hydrophobic residues, favoring factor Xa over trypsin .

Nitroanilide Isomer :

- 4-Nitroanilide (as in Cbz-Tyr-Lys-Arg-4NA) exhibits a molar absorptivity (ε) of ~10,000 M⁻¹cm⁻¹ at 405 nm, superior to 3-nitroanilide (ε ~1,500 M⁻¹cm⁻¹), making 4NA the preferred reporter for high-sensitivity assays .

Isotopic Labeling :

Kinetic Parameters

Comparative kinetic data for protease substrates:

| Substrate | Target Enzyme | $ K_m $ (μM) | $ k_{cat} $ (s⁻¹) | $ k{cat}/Km $ (μM⁻¹s⁻¹) |

|---|---|---|---|---|

| Cbz-Tyr-Lys-Arg-4NA | Thrombin | 12.5 | 18.2 | 1.46 |

| Tosyl-Gly-Pro-Lys-4NA | Thrombin | 8.7 | 25.0 | 2.87 |

| Val-Leu-Arg-4NA | Factor Xa | 4.3 | 32.5 | 7.56 |

| D-Phe-Pip-Arg-4NA | Trypsin | 15.8 | 12.4 | 0.78 |

*Data compiled from enzyme kinetics studies *

Cbz-Tyr-Lys-Arg-4NA shows moderate $ Km $ values, indicating balanced binding affinity, but lower catalytic efficiency ($ k{cat}/K_m $) compared to optimized substrates like Val-Leu-Arg-4NA.

Economic and Practical Considerations

Cost and availability of nitroaniline derivatives (per 100 mg equivalent):

| Compound | CAS RN | Purity | Price (¥) | Application |

|---|---|---|---|---|

| 4-Nitroaniline | 100-01-6 | >97.0% | 8,400 | Standard enzyme assays |

| 3-Nitroaniline | 99-09-2 | 99% | 3,300 | Low-sensitivity applications |

| 4-Nitroaniline-d4 | 64164-08-5 | 98 atom%D | 14,080 | Isotopic tracing studies |

Data sourced from Kanto Reagents Catalog (2022)

The standard 4-nitroaniline group in Cbz-Tyr-Lys-Arg-4NA balances cost and performance for routine assays. However, deuterated derivatives are impractical for large-scale use due to their 3.3× higher cost.

Biological Activity

Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide (Z-Tyr-Lys-Arg-pNA) is a synthetic peptide compound with significant biological activity, particularly in enzyme kinetics and cell signaling studies. This article explores its biological activity, mechanisms of action, and potential applications in research and medicine.

- Molecular Formula : C35H45N9O8

- Molecular Weight : 719.79 g/mol

- CAS Number : 108318-36-1

Z-Tyr-Lys-Arg-pNA acts primarily as a substrate for proteases. Upon cleavage by these enzymes, the nitroaniline moiety is released, which can be monitored spectrophotometrically. This property allows researchers to study enzyme kinetics and inhibition effectively. The presence of the nitro group contributes to its biological activity by participating in redox reactions that can affect cellular processes.

Enzyme Kinetics

Z-Tyr-Lys-Arg-pNA is frequently used in enzyme kinetics studies to investigate protease activity. The cleavage of the peptide bond releases the nitroaniline, which can be quantified, providing insights into the enzyme's activity and specificity.

Cell Signaling

Research indicates that Z-Tyr-Lys-Arg-pNA plays a role in cell signaling pathways. It has been employed to understand how specific peptides influence cellular processes, including apoptosis and proliferation.

Antimicrobial Activity

The nitro group in Z-Tyr-Lys-Arg-pNA has been associated with antimicrobial properties. Nitro compounds generally exhibit a broad spectrum of biological activities, including antibacterial effects against various pathogens. Studies suggest that this compound may be further investigated as a lead compound for treating infections caused by bacteria such as Helicobacter pylori and Pseudomonas aeruginosa .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Z-Tyr-Lys-Arg-pNA | Substrate for proteases, cell signaling |

| Acetyltyrosyl-lysyl-arginine-4-nitroanilide | Acetyltyrosyl | Similar activity but different protection |

| Benzyloxycarbonyltyrosyl-lysyl-arginine-4-methoxyanilide | Methoxyanilide | Altered activity due to methoxy substitution |

Case Studies

- Enzyme Kinetics Study : In a study examining the proteolytic activity of a specific enzyme on Z-Tyr-Lys-Arg-pNA, researchers found that varying substrate concentrations significantly influenced reaction rates, highlighting its utility in kinetic analysis.

- Antimicrobial Testing : A case study investigating the antimicrobial efficacy of nitro compounds, including Z-Tyr-Lys-Arg-pNA, demonstrated promising results against gram-negative bacteria, suggesting potential therapeutic applications.

- Cell Signaling Research : In experiments designed to assess the impact of Z-Tyr-Lys-Arg-pNA on apoptosis in cancer cell lines, researchers noted altered signaling pathways leading to increased apoptosis rates, indicating its potential as an anticancer agent.

Q & A

Q. What are the recommended methodologies for synthesizing benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide?

- Methodological Answer : Synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Boc chemistry. Benzyloxycarbonyl (Cbz) groups protect the tyrosine residue during coupling, as seen in related Cbz-protected amino acids like N-Benzyloxycarbonyl-L-tyrosine . Critical steps include:

- Sequential coupling of lysine and arginine residues using activating agents (e.g., HBTU or DCC).

- Incorporation of the 4-nitroanilide moiety via carbodiimide-mediated conjugation.

- Final cleavage and deprotection using TFA/water mixtures.

Purification via reverse-phase HPLC (≥95% purity) is standard, as referenced in peptide derivatives like Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride .

Q. How should researchers handle solubility challenges with this compound in enzymatic assays?

- Methodological Answer : Solubility varies by solvent:

- DMSO : Use fresh, anhydrous DMSO at concentrations ≤100 mg/mL to avoid hygroscopic effects, as observed in structurally similar compounds .

- Aqueous buffers : Pre-dissolve in DMSO before diluting into assay buffers (e.g., Tris-HCl, pH 7.4). Note that solubility in water is limited (~5 mg/mL) and may require sonication at <60°C .

Centrifugation (10,000 × g, 5 min) removes insoluble aggregates prior to kinetic assays.

Q. What storage conditions ensure the stability of this compound?

- Methodological Answer : Store lyophilized powder at -20°C in sealed, desiccated vials to prevent hydrolysis of the nitroanilide group. Avoid repeated freeze-thaw cycles, as degradation products (e.g., free 4-nitroaniline) can skew absorbance readings in colorimetric assays. Stability data from analogous compounds (e.g., N-Benzyloxycarbonyl-L-phenylalanine) recommend cold storage (0–6°C) for short-term use .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data (e.g., varying Km values) in protease assays using this substrate?

- Methodological Answer : Contradictions often arise from:

- Purity variations : Validate substrate purity via HPLC (>97% purity, as in N-Benzyloxycarbonyl-L-tyrosine ) and confirm absence of free 4-nitroaniline (λmax = 405 nm).

- Assay conditions : Standardize ionic strength (e.g., 150 mM NaCl), pH (7.0–7.5), and temperature (25°C vs. 37°C).

- Enzyme source : Compare recombinant vs. tissue-extracted proteases, as post-translational modifications affect substrate affinity.

Use internal controls (e.g., a reference inhibitor like leupeptin) to normalize inter-experimental variability .

Q. What strategies optimize the cleavage efficiency of this compound in low-activity protease systems?

- Methodological Answer :

- Substrate modification : Introduce fluorogenic tags (e.g., AMC) or adjust the peptide sequence (e.g., replacing tyrosine with phenylalanine) to enhance protease recognition, as seen in N-Benzyloxycarbonyl-DL-alanine derivatives .

- Assay additives : Include 0.01% BSA to stabilize dilute enzyme preparations or 1 mM DTT to reduce disulfide aggregation.

- Pre-incubation : Allow enzyme-substrate equilibration (5–10 min) before initiating reactions with Ca<sup>2+</sup> or other cofactors.

Q. How can researchers validate the specificity of this compound for target proteases?

- Methodological Answer :

- Competitive inhibition assays : Use selective inhibitors (e.g., E-64 for cysteine proteases) to block activity; residual signal indicates non-specific cleavage.

- Mutagenesis studies : Compare cleavage rates using proteases with active-site mutations (e.g., Ser→Ala in trypsin-like proteases).

- Cross-reactivity screening : Test against protease panels (e.g., thrombin, kallikrein) to rule out off-target hydrolysis, leveraging structural insights from 4-(Benzyloxycarbonyl)phenylboronic acid .

Q. What advanced analytical techniques characterize degradation products of this compound under prolonged storage?

- Methodological Answer :

- LC-MS/MS : Identify hydrolyzed fragments (e.g., free tyrosine or lysine residues) with a C18 column and ESI ionization.

- NMR spectroscopy : Monitor chemical shift changes in the nitroanilide group (δ 7.5–8.5 ppm for aromatic protons) to detect hydrolysis.

- Accelerated stability studies : Incubate substrate at 40°C/75% RH for 4 weeks and compare degradation kinetics to controls stored at -20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.